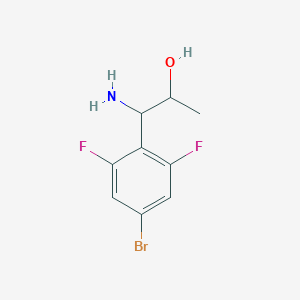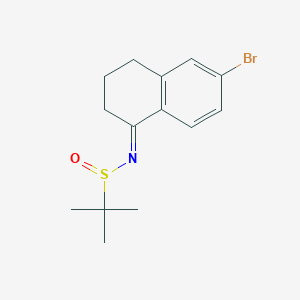
Benzyl (S)-(1-(5-(4-bromophenyl)-1H-imidazol-2-YL)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (S)-(1-(5-(4-bromophenyl)-1H-imidazol-2-YL)ethyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This specific compound features a benzyl group, a bromophenyl group, and an imidazole ring, making it a unique and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-(1-(5-(4-bromophenyl)-1H-imidazol-2-YL)ethyl)carbamate can be achieved through several methods:
Carbamoylation: This involves the reaction of benzyl chloroformate with an appropriate amine under basic conditions to form the carbamate.
Transcarbamoylation: This method uses a carbamate donor, such as methyl carbamate, in the presence of a catalyst like tin or indium triflate to transfer the carbamate group to the desired substrate.
Industrial Production Methods
Industrial production of carbamates often involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly reagents and catalysts is also emphasized to minimize waste and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (S)-(1-(5-(4-bromophenyl)-1H-imidazol-2-YL)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxides of the original compound.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives with nucleophiles replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
Benzyl (S)-(1-(5-(4-bromophenyl)-1H-imidazol-2-YL)ethyl)carbamate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Benzyl (S)-(1-(5-(4-bromophenyl)-1H-imidazol-2-YL)ethyl)carbamate involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl carbamate: A simpler carbamate with similar protecting group properties but lacking the bromophenyl and imidazole groups.
N-benzyl-N-methylcarbamate: Another carbamate used in similar applications but with different reactivity due to the presence of a methyl group.
Uniqueness
Benzyl (S)-(1-(5-(4-bromophenyl)-1H-imidazol-2-YL)ethyl)carbamate is unique due to its combination of a bromophenyl group and an imidazole ring, which confer distinct chemical properties and biological activities. This makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C19H18BrN3O2 |
|---|---|
Molekulargewicht |
400.3 g/mol |
IUPAC-Name |
benzyl N-[(1S)-1-[5-(4-bromophenyl)-1H-imidazol-2-yl]ethyl]carbamate |
InChI |
InChI=1S/C19H18BrN3O2/c1-13(22-19(24)25-12-14-5-3-2-4-6-14)18-21-11-17(23-18)15-7-9-16(20)10-8-15/h2-11,13H,12H2,1H3,(H,21,23)(H,22,24)/t13-/m0/s1 |
InChI-Schlüssel |
UDOXPJOAPHJLSG-ZDUSSCGKSA-N |
Isomerische SMILES |
C[C@@H](C1=NC=C(N1)C2=CC=C(C=C2)Br)NC(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
CC(C1=NC=C(N1)C2=CC=C(C=C2)Br)NC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


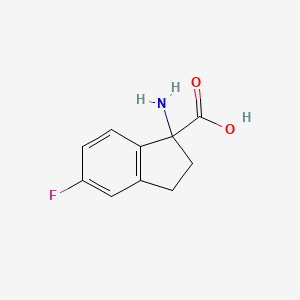
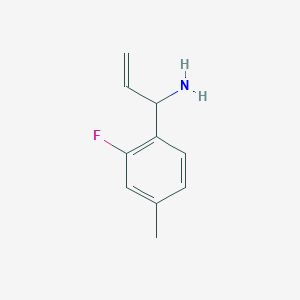
![(1R,2R)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13053860.png)
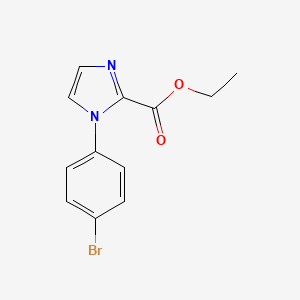

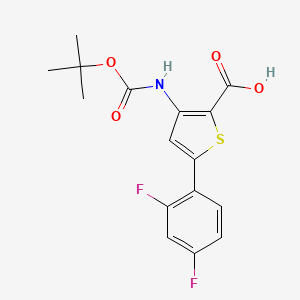
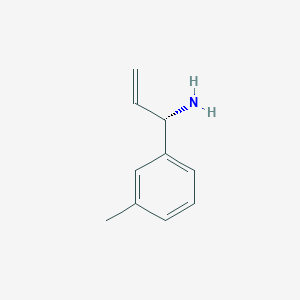
![Methyl (S)-4-([1,3'-bipyrrolidin]-1'-YL)-2-fluorobenzoate](/img/structure/B13053887.png)
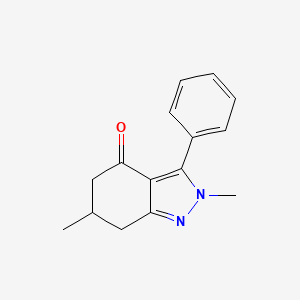
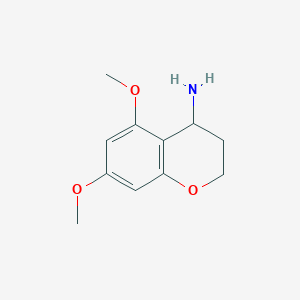
![8-(3-(Benzyloxy)-4,5-difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13053911.png)
![(1R,2R)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13053913.png)
